Dodecyl methacrylate

Polymer science Thermal analysis Flexible coatings

Formulators requiring internal plasticization without migratory plasticizers face limited monomer choices delivering both low Tg and long-term stability. Substituting C12 with shorter (C4) or longer (C18) alkyl methacrylates produces qualitatively different-and often suboptimal-polymer performance in coating flexibility, drag reduction, and chromatographic selectivity. Dodecyl methacrylate (CAS 142-90-5) directly addresses this gap: • Homopolymer Tg of -65°C enables permanently flexible acrylic copolymers and PSAs without reliance on external plasticizers, eliminating embrittlement and substrate contamination risks • C12 alkyl chain provides optimal balance of hydrophobicity, oleophilicity, and thermal-oxidative stability for drag reduction (>72% efficiency in slick water) and lubricant friction modification • MEHQ-stabilized (150-1000 ppm), ≥97% (GC) purity, ambient storage and shipping

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 142-90-5
Cat. No. B107424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl methacrylate
CAS142-90-5
SynonymsAgeflex FM 246;  Blemmer LMA;  Dodecyl 2-methyl-2-propenoate; _x000B_Dodecyl methacrylate;  Exceparl L-MA;  GE 410;  GE 410 (methacrylate);  LAMA; _x000B_LMA;  Lauryl methacrylate;  Light Ester L;  MA 13;  MA 13 (methacrylate);  NSC 5188;  Rocryl 320;  SR 313;  SR 313E;  Sipomer
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C(=C)C
InChIInChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-14H2,1,3H3
InChIKeyGMSCBRSQMRDRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsol in wate

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl Methacrylate: Monomer Overview


Dodecyl methacrylate (CAS 142-90-5), also known as lauryl methacrylate (LMA) or DMA, is a long-chain alkyl methacrylate monomer characterized by a C12 linear alkyl ester side chain . It is a clear to light-yellow liquid with a molecular formula of C16H30O2, a molecular weight of 254.41 g/mol, and typical commercial purity specifications of ≥97% to 99% as determined by gas chromatography . The monomer is typically stabilized with MEHQ (monomethyl ether hydroquinone) at concentrations ranging from 150–1000 ppm to prevent premature polymerization during storage . Its C12 alkyl chain length occupies a distinct position among alkyl methacrylates—longer than short-chain homologs such as methyl methacrylate (C1) and butyl methacrylate (C4), yet shorter than stearyl methacrylate (C18)—giving it a unique balance of hydrophobicity, flexibility contribution, and processability in copolymer formulations .

Why Dodecyl Methacrylate Cannot Be Substituted


The C12 alkyl chain length of dodecyl methacrylate confers a distinct combination of physical, kinetic, and application-specific performance characteristics that differentiate it from both shorter and longer alkyl methacrylate homologs. The glass transition temperature (Tg) of its homopolymer, approximately –65°C, differs dramatically from that of poly(methyl methacrylate) (Tg ≈ +105°C) and differs meaningfully from poly(stearyl methacrylate) . Similarly, the monomer's propagation rate coefficient (kp) and reactivity ratios in copolymerization differ systematically with alkyl chain length, affecting compositional drift and polymer microstructure in ways that cannot be compensated for by adjusting monomer feed ratios alone [1]. Furthermore, application-specific performance metrics—including drag reduction efficiency, chromatographic selectivity, and friction modification behavior—exhibit non-linear dependence on alkyl chain length, meaning that substituting a C12 monomer with a C4 or C18 analog will produce qualitatively different, and often suboptimal, functional outcomes [2]. These fundamental differences mandate product-specific selection based on quantifiable performance data rather than class-level assumptions.

Dodecyl Methacrylate: Performance Comparison


Homopolymer Glass Transition Temperature Comparison

The glass transition temperature (Tg) of poly(dodecyl methacrylate) homopolymer is approximately –65°C, which is approximately 170°C lower than that of poly(methyl methacrylate) (PMMA, Tg ≈ +105°C) and approximately 85°C lower than that of poly(butyl methacrylate) (PBMA, Tg ≈ +20°C) . This differential in Tg directly quantifies the flexibility-enhancing contribution of the C12 alkyl side chain relative to shorter-chain methacrylates. The C12 chain length provides sufficient internal plasticization to yield a rubbery polymer at room temperature without requiring external plasticizers, whereas C1–C4 methacrylates produce glassy or leathery polymers under ambient conditions .

Polymer science Thermal analysis Flexible coatings

Viscosity and Density vs. Butyl Methacrylate

At 20°C, dodecyl methacrylate exhibits a dynamic viscosity of 4.60 mPa·s and a density of 0.868 g/mL (25°C) . In comparison, n-butyl methacrylate—a commonly considered alternative short-chain monomer—has a reported viscosity of approximately 1.09 cP (mPa·s) at 20°C and a density of 0.896 g/mL [1]. The approximately 4.2-fold higher viscosity of dodecyl methacrylate reflects the increased intermolecular entanglement and larger hydrodynamic volume conferred by the C12 alkyl chain. This difference in monomer viscosity directly influences the rheological profile of reactive formulations prior to polymerization, affecting coating application properties, monomer handling characteristics, and the viscosity contribution when used as a reactive diluent .

Formulation science Rheology Coatings technology

Drag Reduction in Hydrocarbon Fluids

Polymers of dodecyl methacrylate with ultrahigh molecular weights (viscosity-average molecular weight Mv > 10⁷ g/mol) synthesized via emulsion polymerization exhibit effective drag-reducing properties in kerosene [1]. In a comparative study of hydrophobically associating polymers for slick water applications, a polymer incorporating dodecyl methacrylate (designated AALD12) achieved a drag reduction rate exceeding 72%, whereas a comparative commercial formulation (RSH-1) achieved approximately 56% drag reduction under equivalent test conditions [2]. The drag-reducing behavior of poly(dodecyl methacrylate) exhibits strong dependence on molecular weight and Reynolds number, and the polymers demonstrate good shear stability—a critical parameter for practical pipeline applications where mechanical degradation of drag reducers is a primary failure mode [3].

Drag reduction Pipeline flow Oilfield chemicals

Chromatographic Efficiency for Protein Separations

In a systematic comparison of (poly)methacrylate monolithic capillary columns prepared with butyl methacrylate (C4), lauryl methacrylate (C12), and stearyl methacrylate (C18) functional monomers, the poly(lauryl methacrylate) column exhibited the lowest selectivity among the three but demonstrated the best chromatographic efficiency for protein separations of all columns tested [1]. Specifically, the lauryl methacrylate-based column showed the lowest hydrophobicity and the highest efficiency for high molar mass proteins under gradient elution conditions [2]. In contrast, the butyl methacrylate column showed high phenyl selectivity for small molecules, while the stearyl methacrylate column possessed the highest methylene selectivity [3]. This inverse relationship between alkyl chain length, hydrophobicity, and protein separation efficiency indicates that the C12 chain length of lauryl methacrylate occupies a functional optimum for protein chromatography—balancing sufficient hydrophobic interaction for retention with minimal denaturing or irreversible binding effects.

Analytical chemistry Chromatography Protein separation

Propagation Rate Coefficient vs. Methyl Methacrylate

The free-radical propagation rate coefficient (kp) for dodecyl methacrylate (DMA) bulk polymerization at 50°C is enhanced by a factor of approximately 1.5 relative to methyl methacrylate (MMA) under identical conditions, as established by critically evaluated IUPAC benchmark PLP-SEC data [1]. The Arrhenius relation for DMA is kp = 10^6.40 L·mol⁻¹·s⁻¹ exp(–21.0 kJ·mol⁻¹/RT), compared to MMA which exhibits a lower kp with higher activation energy [2]. In MMA-DMA copolymerization, the reactivity ratios determined by the Kelen-Tüdős method are rMMA = 1.58 and rDMA = 1.88 (solution analysis), indicating that DMA is preferentially incorporated into the copolymer relative to MMA under batch polymerization conditions [3]. This differential reactivity means that compositional drift during batch copolymerization will enrich the polymer in DMA over the course of the reaction, a kinetic behavior that must be accounted for in copolymer design and cannot be assumed equivalent to that of shorter-chain methacrylate comonomers.

Polymerization kinetics Copolymer design Process control

Dodecyl Methacrylate: Application Scenarios


Flexible Coatings and Pressure-Sensitive Adhesives

The –65°C glass transition temperature of poly(dodecyl methacrylate) homopolymer enables the formulation of acrylic copolymer coatings and pressure-sensitive adhesives (PSAs) that remain flexible and tacky at room temperature and retain elastomeric properties at sub-ambient temperatures . In typical PSA formulations, dodecyl methacrylate is incorporated at 10–40% of total monomer weight, copolymerized with soft acrylates such as butyl acrylate or 2-ethylhexyl acrylate to balance cohesive strength and tack . The C12 side chain provides internal plasticization without reliance on migratory external plasticizers, ensuring long-term formulation stability and eliminating plasticizer-related failure modes such as embrittlement or substrate contamination .

Oil-Soluble Drag Reducers for Pipelines

Poly(dodecyl methacrylate) with ultrahigh molecular weight (Mv > 10⁷) synthesized via emulsion polymerization demonstrates effective drag reduction in kerosene and hydrocarbon fluids . In comparative slick water testing, dodecyl methacrylate-based associative polymers achieved drag reduction rates exceeding 72%, outperforming commercial benchmark formulations by over 16 absolute percentage points . The polymers exhibit good shear stability, a critical property for maintaining drag reduction efficacy during prolonged pipeline exposure to high-shear pump conditions. The C12 alkyl chain length provides sufficient oleophilicity for hydrocarbon solubility while enabling the molecular extension under flow necessary for turbulent drag suppression .

Monolithic Columns for Protein Separations

Monolithic capillary columns prepared from lauryl methacrylate demonstrate the highest chromatographic efficiency for protein separations among alkyl methacrylate-based monoliths tested, including those prepared from butyl (C4) and stearyl (C18) methacrylate monomers . The lauryl methacrylate column exhibits the lowest hydrophobicity of the tested alkyl methacrylate phases while maintaining sufficient retention for protein analysis under reversed-phase gradient elution conditions . This property profile—moderate hydrophobicity coupled with high separation efficiency—makes lauryl methacrylate-based monoliths particularly suitable for protein and biomolecule separations where C18 phases may cause excessive retention or denaturation, and C4 phases may provide insufficient retention or selectivity .

Viscosity Index Improvers and Pour Point Depressants

Dodecyl methacrylate copolymers and star-shaped poly(alkyl methacrylate) architectures incorporating dodecyl methacrylate blocks function as dual additives in engine oils, providing both viscosity index improvement and friction modification . Block copolymers carrying an oleophilic poly(dodecyl methacrylate) block with roughly equal block lengths and moderate molecular weights demonstrate significantly more effective friction reduction than alternative architectures, and display lower friction coefficients than glycerol monooleate—a commercially established friction modifier additive—in rolling-sliding tribological tests with 0.5 wt% solutions in hexadecane . The C12 alkyl chain provides an optimal balance of oil solubility, thermal-oxidative stability, and surface adsorption characteristics for boundary lubrication film formation .

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